2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(4-phenoxyphenyl)acetamide

Catalog No.
S11386343
CAS No.
M.F
C24H21N3O5
M. Wt
431.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(4-ph...

Product Name

2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(4-phenoxyphenyl)acetamide

IUPAC Name

2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)-N-(4-phenoxyphenyl)acetamide

Molecular Formula

C24H21N3O5

Molecular Weight

431.4 g/mol

InChI

InChI=1S/C24H21N3O5/c1-30-21-12-19-20(13-22(21)31-2)25-15-27(24(19)29)14-23(28)26-16-8-10-18(11-9-16)32-17-6-4-3-5-7-17/h3-13,15H,14H2,1-2H3,(H,26,28)

InChI Key

RWXZCGZTHGYOKC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4)OC

The compound 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(4-phenoxyphenyl)acetamide is a synthetic organic molecule that belongs to the quinazoline class of compounds. Quinazolines are characterized by their fused benzene and pyrimidine rings and are known for a variety of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This specific compound features a quinazolinone core with methoxy substitutions at positions 6 and 7, along with an acetamide group linked to a phenoxyphenyl moiety, which may enhance its pharmacological profile and specificity in biological interactions.

The chemical reactivity of 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(4-phenoxyphenyl)acetamide can be explored through various typical reactions associated with quinazoline derivatives. These include:

  • Nucleophilic substitutions: The presence of the acetamide group allows for potential nucleophilic attack at the carbonyl carbon.
  • Electrophilic aromatic substitution: The phenoxyphenyl moiety can undergo electrophilic substitutions, potentially modifying its biological activity.
  • Hydrolysis reactions: The acetamide group may be hydrolyzed under acidic or basic conditions, affecting the compound's stability and activity.

These reactions can be utilized in further synthetic pathways to explore the structure-activity relationship of this compound.

Quinazoline derivatives have been extensively studied for their biological activities. Preliminary studies on compounds similar to 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(4-phenoxyphenyl)acetamide suggest that they may exhibit:

  • Anticancer properties: Some quinazoline derivatives have shown efficacy against various cancer cell lines.
  • Antimicrobial effects: Certain structural features may enhance their activity against bacterial and fungal pathogens.
  • Anti-inflammatory activity: Compounds within this class have been reported to modulate inflammatory pathways.

Specific biological assays for this compound would be necessary to confirm these activities.

The synthesis of 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(4-phenoxyphenyl)acetamide can be approached through several methods:

  • Condensation reactions: Starting from appropriate quinazoline derivatives and phenolic compounds, condensation reactions can yield the target compound.
  • Substitution reactions: Introducing the phenoxyphenyl group through nucleophilic substitution on a suitable precursor can also be an effective strategy.
  • Functional group modifications: Post-synthetic modifications can enhance yield and purity based on specific functional groups present in the structure.

Detailed synthetic routes would require optimization based on yield and purity considerations.

This compound holds potential applications in various fields:

  • Pharmaceutical development: Due to its potential biological activities, it could serve as a lead compound for drug development targeting cancer or infectious diseases.
  • Research tools: It may be utilized in biochemical assays to study specific pathways involved in disease mechanisms.

Interaction studies are crucial for understanding how 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(4-phenoxyphenyl)acetamide interacts with biological targets. These studies could involve:

  • Binding affinity assays: To determine how effectively the compound binds to specific receptors or enzymes.
  • Cellular uptake studies: To assess how well the compound penetrates cellular membranes and its bioavailability.
  • Mechanistic studies: To elucidate the pathways through which this compound exerts its biological effects.

Similar Compounds

Several compounds share structural similarities with 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(4-phenoxyphenyl)acetamide. Here are some examples:

Compound NameStructure FeaturesUnique Aspects
2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(3,5-dimethylphenyl)acetamideBromo substitution on quinazolinePotential enhanced reactivity due to bromine
N-(4-fluoro-3,5-dimethylphenyl)-2-((6-methoxyquinolin-4-yl)oxy)acetamideFluoro substitution and ether linkageFluorine may enhance bioactivity
4-(2-Mercapto-4-oxoquinazolin-3(4H)-yl)benzonitrileContains a thiol groupUnique functional group providing different reactivity

These compounds illustrate variations in substitution patterns that can influence biological activity and therapeutic potential. The unique combination of functional groups in 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(4-phenoxyphenyl)acetamide may confer distinct biological activities and applications not found in its analogs.

XLogP3

3.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

431.14812078 g/mol

Monoisotopic Mass

431.14812078 g/mol

Heavy Atom Count

32

Dates

Last modified: 08-09-2024

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